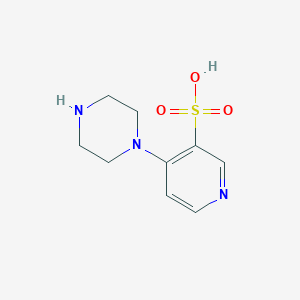

4-(Piperazin-1-yl)pyridine-3-sulfonic acid

Description

Significance of Pyridine (B92270), Piperazine (B1678402), and Sulfonic Acid Scaffolds in Organic Chemistry

Pyridine as a Core Heterocyclic Building Block in Synthetic Design

Pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen-bearing heterocycle is a crucial precursor and building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and vitamins. wikipedia.orgambeed.comrsc.org Historically produced from coal tar, pyridine is now synthesized on a large scale for its myriad applications. wikipedia.org

The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs, appearing in 62 different medications. lifechemicals.com Its prevalence is a testament to its value in medicinal chemistry. The structural unit of substituted pyridines is present in numerous naturally occurring compounds, including vitamins like nicotinamide (B372718) and pyridoxol (vitamin B6), and alkaloids such as papaverine. lifechemicals.com The versatility of the pyridine scaffold allows for various substitutions, influencing the molecule's biological activity and physical properties. nih.gov This adaptability has made it a focus for synthetic chemists developing new therapeutic agents for a diverse range of diseases. rsc.orgnih.gov

Table 1: Examples of FDA-Approved Drugs Featuring a Pyridine Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Torasemide | Antihypertensive lifechemicals.com |

| Pyridostigmine | Treatment of myasthenia gravis lifechemicals.com |

| Alendronic acid | Osteoporosis medication lifechemicals.com |

| Vismodegib | Anti-carcinoma drug lifechemicals.com |

| Amlodipine | Calcium-channel blocker for hypertension nih.gov |

Piperazine as a Privileged Nitrogen Heterocyclic Scaffold in Advanced Chemical Synthesis

Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. silae.it This scaffold is considered a "privileged" structure in medicinal chemistry and drug discovery due to its frequent appearance in biologically active compounds and marketed drugs. nih.govrsc.org Its unique physicochemical properties, such as solubility, basicity, chemical reactivity, and conformational characteristics, make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govresearchgate.netresearchgate.net

The piperazine nucleus is a key component in drugs across numerous therapeutic areas, including antidepressants (amoxapine), antipsychotics (bifeprunox), antihistamines (cyclizine), antifungals (itraconazole), and antibiotics (ciprofloxacin). rsc.org Researchers are continually fascinated by its versatile structure, which allows for easy modification and combination with various other structures to design novel molecules with enhanced efficacy. researchgate.netthieme-connect.com Derivatives of piperazine are known to possess a broad spectrum of therapeutic properties, including anticancer, antimalarial, anticonvulsant, and antiviral activities. researchgate.netresearchgate.netmdpi.com

Table 2: Selected Therapeutic Applications of Piperazine Derivatives

| Therapeutic Area | Examples of Activity |

|---|---|

| Oncology | Anticancer, antitumor properties researchgate.netmdpi.com |

| Infectious Diseases | Antibacterial, antifungal, antimalarial, antiviral rsc.orgresearchgate.netmdpi.com |

| Neurology | Antipsychotic, antidepressant, anxiolytic, anticonvulsant silae.itrsc.orgmdpi.comnih.gov |

| Inflammation | Anti-inflammatory thieme-connect.com |

Role of the Sulfonic Acid Functional Group in Enabling Diverse Chemical Transformations and Materials

The sulfonic acid group, R-S(=O)₂-OH, is a strongly acidic, water-soluble functional group that plays a multifaceted role in chemistry. fiveable.mewikipedia.org These organosulfur compounds are significantly stronger acids than their carboxylic acid counterparts. wikipedia.org This high acidity makes them effective catalysts in a variety of organic reactions, such as alkylation, esterification, and hydrolysis. fiveable.mewikipedia.orgpatsnap.com

Beyond catalysis, sulfonic acids are integral to materials science. Polymers containing sulfonic acid groups are crucial for developing polymer electrolyte membranes (PEMs) used in fuel cells due to their excellent proton conductivity. patsnap.com The amphiphilic nature of many sulfonic acid compounds, possessing both a polar sulfonic acid head and a nonpolar hydrocarbon tail, makes them excellent surfactants and detergents. ontosight.aiteachy.ai In the pharmaceutical industry, the sulfonic acid group can be incorporated into drug molecules to improve water solubility or to act as a key interacting group with biological targets. teachy.ainih.gov They are used as intermediates in the synthesis of dyes and various pharmaceuticals, including antibacterial and diuretic agents. teachy.ai

Table 3: Key Properties and Applications of the Sulfonic Acid Functional Group

| Property/Application | Description |

|---|---|

| High Acidity | Stronger than carboxylic acids; used as catalysts in organic synthesis. wikipedia.orgresearchgate.net |

| Polarity & Solubility | Generally crystalline solids or viscous liquids, often soluble in water, enhancing the solubility of larger molecules. wikipedia.org |

| Surfactants | Used extensively in detergents and cleaning agents due to their ability to emulsify fats and oils. patsnap.comontosight.aiteachy.ai |

| Materials Science | Component of ion-exchange resins and proton exchange membranes for fuel cells (e.g., Nafion). wikipedia.orgpatsnap.com |

| Pharmaceuticals | Used to improve solubility and as intermediates for drugs like antibacterials and diuretics. teachy.ai |

Overview of Heterocyclic Sulfonic Acids and Piperazine Derivatives in Contemporary Chemical Research

The strategic combination of heterocyclic rings with sulfonic acid groups is a recurring theme in modern medicinal chemistry. For instance, pyridine-3-sulfonamide (B1584339) derivatives are actively being investigated for their potential as antifungal and anticancer agents. mdpi.com The synthesis of these compounds often starts from precursors like 4-chloropyridine-3-sulfonamide, which are then modified to create libraries of compounds for biological screening. mdpi.com Similarly, other heterocyclic sulfonic acids are explored for their diverse biological activities.

Concurrently, research into piperazine derivatives continues to expand. Arylpiperazines, in particular, have gained significant attention in cancer research as scaffolds for developing new anti-proliferative agents that can interact with various molecular targets implicated in cancer. mdpi.com The flexible nature of the piperazine ring allows for the synthesis of vast libraries of compounds with diverse pharmacological profiles. rsc.org Current research also focuses on piperazine derivatives for treating metabolic syndromes and neurological disorders, where they show promising activity against various receptors in the central nervous system. silae.itnih.govnih.gov The synthesis of novel pyridylpiperazine hybrids is another active area, with recent studies exploring their potential as enzyme inhibitors. nih.gov The convergence of these vibrant research areas underscores the potential of molecules like 4-(Piperazin-1-yl)pyridine-3-sulfonic acid, which integrate these key scaffolds into a single, promising chemical entity.

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O3S |

|---|---|

Molecular Weight |

243.29 g/mol |

IUPAC Name |

4-piperazin-1-ylpyridine-3-sulfonic acid |

InChI |

InChI=1S/C9H13N3O3S/c13-16(14,15)9-7-11-2-1-8(9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2,(H,13,14,15) |

InChI Key |

HLYPYDOXEOYKQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=NC=C2)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Chemical Reactivity and Transformation Studies of 4 Piperazin 1 Yl Pyridine 3 Sulfonic Acid

Reactions Involving the Sulfonic Acid Moiety

The sulfonic acid group is a strong electron-withdrawing group and a key functional handle for various chemical modifications.

Nucleophilic Substitution Reactivity

While direct nucleophilic substitution of the sulfonic acid group itself is challenging, it can act as a leaving group in ipso-substitution reactions, particularly when the aromatic ring is sufficiently activated by other electron-withdrawing groups. For instance, in related nitro-substituted benzene (B151609) sulfonic acids, the sulfonic acid group can be displaced by nucleophiles such as amines or active methylene (B1212753) compounds. acs.org Although direct evidence for 4-(piperazin-1-yl)pyridine-3-sulfonic acid is not extensively documented, it is plausible that under forcing conditions or with appropriate catalytic systems, similar ipso-substitutions could be achieved.

Desulfonation, the removal of the sulfonic acid group, is another potential reaction pathway. Aromatic sulfonic acids can be desulfonated by heating in aqueous acid, which can be useful for synthetic strategies where the sulfonic acid group is used as a temporary directing group. numberanalytics.com

Conversion to Sulfonyl Halides as Versatile Synthetic Intermediates

A more common and synthetically useful transformation of the sulfonic acid moiety is its conversion into a sulfonyl halide, typically a sulfonyl chloride. This conversion transforms the poorly reactive sulfonic acid into a highly reactive intermediate that can readily undergo nucleophilic substitution. The reaction is typically achieved using chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). vulcanchem.comchemicalbook.comgoogle.com For the analogous pyridine-3-sulfonic acid, heating with PCl₅ and phosphorus oxychloride has been shown to produce pyridine-3-sulfonyl chloride in high yield. chemicalbook.com A similar approach would be expected to be effective for this compound, likely with protection of the piperazine (B1678402) nitrogens to prevent side reactions.

The resulting 4-(piperazin-1-yl)pyridine-3-sulfonyl chloride would be a versatile intermediate for the synthesis of a variety of derivatives, including sulfonamides and sulfonate esters, by reaction with amines, alcohols, and phenols.

| Reagent | Product | Reaction Conditions | Reference |

| PCl₅/POCl₃ | 4-(Piperazin-1-yl)pyridine-3-sulfonyl chloride | Heating/reflux | chemicalbook.com |

| SOCl₂ | 4-(Piperazin-1-yl)pyridine-3-sulfonyl chloride | Varies | chemicalbook.com |

Reactivity of the Piperazine Ring

The piperazine ring contains two secondary amine functionalities, offering rich opportunities for selective modifications.

Selective Functional Group Modifications at Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized through various reactions.

N-Alkylation: The secondary amines of the piperazine ring can be alkylated using alkyl halides or other alkylating agents. By controlling the stoichiometry of the reagents, it is possible to achieve mono- or di-alkylation.

N-Acylation: Acylation of the piperazine nitrogens can be achieved using acyl chlorides, anhydrides, or carboxylic acids with coupling agents. This reaction is often used to introduce a wide range of functional groups and to modify the electronic and steric properties of the molecule. hilarispublisher.com

N-Arylation: The piperazine ring can undergo N-arylation with aryl halides, typically under palladium-catalyzed conditions (Buchwald-Hartwig amination), to introduce aryl substituents. sci-hub.st

Sulfonylation: Reaction with sulfonyl chlorides yields N-sulfonylated piperazine derivatives. researchgate.net

These modifications are fundamental in medicinal chemistry for tuning the pharmacological properties of piperazine-containing compounds. researchgate.netnih.govnih.gov

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide | N-Alkylpiperazine derivative |

| N-Acylation | Acyl chloride | N-Acylpiperazine derivative |

| N-Arylation | Aryl halide, Pd catalyst | N-Arylpiperazine derivative |

| Sulfonylation | Sulfonyl chloride | N-Sulfonylpiperazine derivative |

Ring-Opening and Ring-Cleavage Reaction Pathways

While the piperazine ring is generally stable, it can undergo ring-opening or cleavage reactions under specific conditions. One of the classic methods for the cleavage of cyclic tertiary amines is the von Braun reaction, which uses cyanogen (B1215507) bromide (CNBr) to open the ring. nih.gov For a disubstituted piperazine, this would lead to a cyanamide (B42294) derivative.

Another approach for piperazine ring cleavage involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a starting material, where the C-N bonds can be cleaved by various reagents. nih.govrsc.org While not a direct reaction of a pre-formed piperazine ring, these methods highlight the potential for C-N bond scission within this heterocyclic system.

Transformations of the Pyridine (B92270) Core

The pyridine ring, while aromatic and generally stable, can also be a site of chemical transformations.

Catalytic Hydrogenation: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This is a common transformation for substituted pyridines and is typically carried out using catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium catalysts under hydrogen pressure. asianpubs.orgrsc.orgresearchgate.netresearchgate.net The conditions for hydrogenation can sometimes be harsh, but milder methods are also being developed. rsc.org This transformation would yield 4-(piperazin-1-yl)piperidine-3-sulfonic acid, significantly altering the geometry and electronic properties of the core structure.

Pyridine N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. wikipedia.orgscripps.eduarkat-usa.orgumich.edu The formation of the N-oxide modifies the reactivity of the pyridine ring, making the positions ortho and para to the nitrogen more susceptible to nucleophilic attack. wikipedia.orgscripps.edu Subsequent deoxygenation can restore the pyridine ring.

Ring-Opening Reactions: The pyridine ring can undergo ring-opening reactions under certain conditions. The Zincke reaction, for example, involves the reaction of a pyridine with 2,4-dinitrochlorobenzene and a primary amine to open the ring, forming a Zincke aldehyde. nih.govwikipedia.org More recent methods have been developed for converting substituted pyridines into other aromatic systems, such as anilines, through sequential ring-opening and ring-closing reactions. acs.orgacs.orgresearchgate.netnih.gov These transformations fundamentally alter the core scaffold of the molecule.

| Transformation | Reagents | Product |

| Catalytic Hydrogenation | H₂, PtO₂ or Rh₂O₃ | 4-(Piperazin-1-yl)piperidine-3-sulfonic acid |

| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |

| Zincke Reaction | 2,4-Dinitrochlorobenzene, primary amine | Ring-opened product (Zincke aldehyde) |

Regioselectivity and Directing Effects in Electrophilic Aromatic Substitution

The reactivity of the this compound scaffold in electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic effects of its three key features: the pyridine ring nitrogen, the piperazin-1-yl substituent, and the sulfonic acid group. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. rsc.org Similarly, the sulfonic acid group is a strongly deactivating, meta-directing group. masterorganicchemistry.com Conversely, the piperazin-1-yl group, being an amino substituent, is a powerful activating, ortho-, para-directing group.

Under the strongly acidic conditions typical for many EAS reactions, such as nitration (HNO₃/H₂SO₄) or sulfonation (fuming H₂SO₄), both the pyridine nitrogen and the basic nitrogens of the piperazine ring would exist in their protonated forms. rsc.orgmasterorganicchemistry.com Protonation dramatically increases the electron-withdrawing nature of these groups, leading to profound deactivation of the entire ring system and making electrophilic substitution exceptionally difficult. rsc.org

Should a reaction proceed under less acidic conditions, the regiochemical outcome would be determined by the combined directing influences of the substituents. The piperazin-1-yl group at position 4 directs incoming electrophiles to its ortho positions (C3 and C5). The sulfonic acid group at position 3 directs to its meta positions (C5). The pyridine nitrogen directs electrophiles primarily to the C3 and C5 positions. Therefore, all directing vectors converge on the C5 position, making it the most probable site for electrophilic attack, albeit on a highly deactivated ring. The C2 and C6 positions are deactivated by all three substituents.

Table 1: Summary of Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| Pyridine Nitrogen | 1 | Deactivating | C3, C5 |

| Sulfonic Acid (-SO₃H) | 3 | Strongly Deactivating | C5 |

| Piperazin-1-yl | 4 | Activating (Deactivating when protonated) | C3, C5 |

Catalyzed Coupling Reactions and Derivatization at Pyridine Positions

The functionalization of the this compound core at its remaining pyridine positions (C2, C5, C6) is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a versatile platform for introducing a wide range of substituents, bypassing the challenges associated with electrophilic aromatic substitution on the electron-deficient pyridine ring. Palladium- and copper-catalyzed reactions are particularly prominent in the synthesis of complex pyridine derivatives. nih.gov

A common strategy involves starting with a suitably halogenated pyridine precursor. For instance, a di- or tri-chloropyridine can undergo a regioselective nucleophilic aromatic substitution (SNAr) with piperazine, leaving other chloro-substituents available for subsequent cross-coupling reactions. researchgate.netnih.gov Palladium-catalyzed methods like the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) are extensively used to form new carbon-carbon and carbon-nitrogen bonds at these positions. researchgate.netresearchgate.net

For example, a synthetic intermediate such as 2-chloro-4-(piperazin-1-yl)pyridine-3-sulfonic acid could be coupled with various arylboronic acids via a Suzuki reaction to introduce diverse aryl groups at the C2 position. researchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these transformations. mdpi.com Copper-catalyzed reactions, such as the Ullmann condensation, also provide a viable route for C-N, C-O, and C-S bond formation. mdpi.com

Table 2: Representative Catalyzed Coupling Reactions for Pyridine Derivatization

| Reaction Name | Reactants | Catalyst/Metal | Bond Formed | Potential Position(s) for Derivatization |

| Suzuki-Miyaura Coupling | Halopyridine + Boronic Acid/Ester | Palladium | C-C | C2, C5, C6 |

| Buchwald-Hartwig Amination | Halopyridine + Amine | Palladium | C-N | C2, C5, C6 |

| Heck Coupling | Halopyridine + Alkene | Palladium | C-C | C2, C5, C6 |

| Ullmann Condensation | Halopyridine + Amine/Alcohol | Copper | C-N / C-O | C2, C5, C6 |

| Hiyama Coupling | Halopyridine + Organosilane | Palladium | C-C | C2, C5, C6 |

Role as a Key Synthetic Intermediate and Building Block in the Preparation of Complex Organic Molecules

The this compound scaffold and its close derivatives, particularly the corresponding sulfonamides, are valuable building blocks in medicinal chemistry for the synthesis of complex, biologically active molecules. nih.govmdpi.com The piperazine ring is one of the most frequently utilized heterocycles in FDA-approved drugs, often serving as a linker or a pharmacophoric element that can improve physicochemical properties like solubility. nih.govnih.govmdpi.com

The title compound serves as a versatile intermediate because its distinct functional groups can be selectively modified. The sulfonic acid can be converted to a sulfonyl chloride and subsequently reacted with a variety of amines to generate large libraries of sulfonamide derivatives. mdpi.com The secondary amine of the piperazine ring is also available for further functionalization, such as alkylation or acylation, to modulate biological activity and pharmacokinetic profiles. nih.gov

Research has demonstrated the utility of this scaffold in developing novel therapeutic agents. For example, derivatives of 4-(piperazin-1-yl)pyridine-3-sulfonamide have been synthesized and evaluated for potential antifungal activity. mdpi.com In another application, a related structural core was used to prepare a series of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives, which were investigated as potential agents for the treatment of metabolic syndrome. nih.gov These examples underscore the importance of the this compound core as a foundational structure for constructing more elaborate molecules with targeted biological functions.

Table 3: Examples of Complex Molecules Synthesized from 4-(Piperazin-1-yl)pyridine-3-sulfonamide Building Blocks

| Building Block | Synthetic Modification | Final Compound Class | Biological Application |

| 4-(Piperazin-1-yl)pyridine-3-sulfonamide | Reaction with dimethyl N-cyanodithioiminocarbonate, followed by cyclization with hydrazine. mdpi.com | N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-(piperazin-1-yl)pyridine-3-sulfonamides | Antifungal Agents. mdpi.com |

| 1-(3-Nitropyridin-2-yl)piperazine (related scaffold) | N-alkylation with 2-chloro-N-arylacetamides. nih.gov | 2-(4-(3-Nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamides | Urease Inhibitors. nih.gov |

| 1-(4-((5-Amino-3-chloropyridin-2-yl)oxy)phenyl)piperazine (related scaffold) | Reaction of the pyridine amine with various sulfonyl chlorides. nih.gov | N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamides | Treatment of Metabolic Syndrome. nih.gov |

Comprehensive Spectroscopic and Advanced Analytical Characterization

Vibrational Spectroscopy for Functional Group Identification and Structural Conformation Analysis (FT-IR, FT-Raman, SERS)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 4-(Piperazin-1-yl)pyridine-3-sulfonic acid, the spectra would be a composite of the vibrational modes of the pyridine (B92270), piperazine (B1678402), and sulfonic acid components.

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy would be expected to show characteristic bands for each functional group. The sulfonic acid group (-SO₃H) would exhibit strong S=O stretching vibrations. The pyridine ring would show characteristic C-H and C=C stretching and bending vibrations. The piperazine ring would contribute C-H stretching and bending modes, as well as N-H stretching if it is protonated.

Surface-Enhanced Raman Scattering (SERS) could provide enhanced signals for the vibrational modes of the molecule when adsorbed onto a metal surface, which can be particularly useful for detecting low concentrations or for studying the orientation of the molecule on the surface.

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonic Acid | O-H stretch | 3200-2500 (broad) |

| S=O asymmetric stretch | 1250-1160 | |

| S=O symmetric stretch | 1080-1010 | |

| S-O stretch | 800-700 | |

| Pyridine Ring | C-H stretch | 3100-3000 |

| C=C, C=N stretch | 1600-1430 | |

| Ring breathing | ~1000 | |

| Piperazine Ring | N-H stretch | 3500-3300 |

| C-H stretch | 2950-2800 | |

| C-N stretch | 1250-1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule.

¹H-NMR Spectroscopy would provide information on the number and types of protons and their neighboring environments. The aromatic protons on the pyridine ring would appear in the downfield region (typically 7.0-9.0 ppm). The protons on the piperazine ring would appear as multiplets in the upfield region (typically 2.5-4.0 ppm). The acidic proton of the sulfonic acid group may be observable as a broad singlet, depending on the solvent and concentration.

¹³C-NMR Spectroscopy would reveal the number of unique carbon environments. The carbons of the pyridine ring would resonate in the aromatic region (typically 120-160 ppm). The carbons of the piperazine ring would appear in the aliphatic region (typically 40-60 ppm).

Predicted NMR Chemical Shifts (in DMSO-d₆):

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring | ||

| H-2 | ~8.5 | ~150 |

| H-5 | ~7.0 | ~120 |

| H-6 | ~8.2 | ~145 |

| Piperazine Ring | ||

| -CH₂- (adjacent to pyridine) | ~3.2 | ~50 |

| -CH₂- (adjacent to NH) | ~3.0 | ~45 |

| NH | Variable | - |

| SO₃H | Variable (broad) | - |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis (ESI, EI, HRMS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI) , a soft ionization technique, would be suitable for this polar compound and would likely show the protonated molecule [M+H]⁺ at m/z 244.07.

Electron Ionization (EI) , a hard ionization technique, might lead to significant fragmentation, providing clues about the molecular structure. Common fragmentation patterns would involve the loss of the sulfonic acid group (SO₃H), and cleavage of the piperazine ring.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula of C₉H₁₃N₃O₃S.

X-ray Diffraction (XRD) for Crystalline Structure Analysis and Phase Identification

If this compound can be crystallized, Single-Crystal X-ray Diffraction would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. Powder X-ray Diffraction (PXRD) would be used to analyze the crystallinity and phase purity of a bulk sample.

Electron Microscopy for Surface Morphology and Elemental Composition (SEM, EDX)

Scanning Electron Microscopy (SEM) would be used to visualize the surface morphology, particle size, and shape of the solid material. Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, would provide elemental analysis of the sample, confirming the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S).

Thermal Analysis Techniques for Stability Assessment (TGA)

Thermogravimetric Analysis (TGA) would be used to evaluate the thermal stability of the compound. The TGA curve would show weight loss as a function of temperature. For this compound, one might expect initial weight loss due to the loss of water or solvent, followed by decomposition at higher temperatures. The decomposition would likely involve the loss of the sulfonic acid group and then the degradation of the organic framework.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring is the primary chromophore in this compound. The spectrum would likely show absorption bands in the UV region, corresponding to π-π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the substituents on the pyridine ring.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

The elemental composition of this compound (C₉H₁₃N₃O₃S) suggests the presence of carbon, nitrogen, oxygen, and sulfur. High-resolution XPS scans of the C 1s, N 1s, O 1s, and S 2p regions would be expected to reveal multiple peaks, corresponding to the different chemical environments of each element within the molecule.

Expected Binding Energies and Chemical States:

A detailed deconvolution of the high-resolution spectra would be necessary to assign specific binding energies to the various atomic environments. The anticipated binding energies for the different chemical states of each element are outlined below.

Carbon (C 1s): The C 1s spectrum is expected to be complex due to the presence of carbon atoms in both the pyridine and piperazine rings.

C-C/C-H bonds: Carbon atoms in the piperazine ring not directly bonded to nitrogen would exhibit binding energies in the range of 284.6-285.0 eV.

C-N bonds: Carbon atoms bonded to nitrogen in both the pyridine and piperazine rings would show a shift to higher binding energies, typically around 285.5-286.5 eV.

C=N bonds: The sp²-hybridized carbon atoms in the pyridine ring will have distinct binding energies. The carbon atom adjacent to the sulfonic acid group (C-S) would also present a unique chemical shift.

Nitrogen (N 1s): The N 1s spectrum is expected to show at least two distinct peaks corresponding to the different nitrogen environments.

Pyridine Nitrogen: The sp²-hybridized nitrogen in the pyridine ring is expected at approximately 398.5-399.2 eV.

Piperazine Nitrogen: The sp³-hybridized nitrogen atoms in the piperazine ring would appear at a slightly higher binding energy, typically in the range of 399.8-401.0 eV.

Oxygen (O 1s): The O 1s spectrum would be dominated by the oxygen atoms of the sulfonic acid group.

S=O bonds: The double-bonded oxygen atoms in the sulfonate group are expected to have a binding energy around 532.0-533.0 eV.

Sulfur (S 2p): The S 2p spectrum is characteristic of the sulfonic acid group.

S 2p₃/₂ and S 2p₁/₂: Sulfur in the +6 oxidation state in the sulfonate group will show a characteristic doublet. The S 2p₃/₂ peak is expected to be in the range of 168.0-169.0 eV.

Interactive Data Table: Expected XPS Binding Energies for this compound

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (Piperazine) | 284.6 - 285.0 |

| C-N (Pyridine, Piperazine) | 285.5 - 286.5 | ||

| C-S (Pyridine) | ~286.0 | ||

| Nitrogen | N 1s | Pyridinic-N | 398.5 - 399.2 |

| Piperazinic-N | 399.8 - 401.0 | ||

| Oxygen | O 1s | S=O | 532.0 - 533.0 |

| S-O-H | ~533.5 | ||

| Sulfur | S 2p | -SO₃H | 168.0 - 169.0 (S 2p₃/₂) |

This predictive analysis underscores the utility of XPS in elucidating the surface chemistry of complex organic molecules like this compound. Experimental verification would be required to confirm these expected binding energies and to provide a quantitative analysis of the surface elemental composition.

Theoretical and Computational Investigations of 4 Piperazin 1 Yl Pyridine 3 Sulfonic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important tool for predicting the properties of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of a molecule's geometric, electronic, and spectroscopic characteristics. For 4-(piperazin-1-yl)pyridine-3-sulfonic acid, these calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a balance between computational cost and accuracy.

Geometrical Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometrical optimization. This process identifies the minimum energy conformation by calculating forces on each atom and adjusting their positions until a stable state is reached.

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data) Note: This table is populated with representative data based on DFT calculations of similar molecular structures. Actual values may vary based on the specific computational methods used.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length (Å) | C-S (Pyridine-SO3H) | 1.78 |

| S-O (Sulfonic Acid) | 1.45 | |

| C-N (Pyridine-Piperazine) | 1.38 | |

| N-C (Piperazine Ring) | 1.47 | |

| Bond Angle (°) | C-S-O | 106.5 |

| O-S-O | 113.0 | |

| C-N-C (Piperazine Ring) | 110.0 | |

| Dihedral Angle (°) | C-C-N-C (Pyridine-Piperazine) | 45.0 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. libretexts.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For molecules similar to this compound, DFT calculations show that the HOMO is often localized on the electron-rich piperazine (B1678402) and pyridine (B92270) rings, while the LUMO may be distributed over the pyridine and the electron-withdrawing sulfonic acid group. malayajournal.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. malayajournal.org It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) denote electron-deficient areas prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonic acid group and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the sulfonic acid and piperazine groups would exhibit positive potential.

Table 2: Frontier Molecular Orbital Energies (Exemplary Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.4 |

| HOMO-LUMO Gap | 4.1 |

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugative Interactions

For this compound, NBO analysis can reveal key interactions, such as the delocalization of lone pair electrons from the nitrogen atoms of the piperazine and pyridine rings into antibonding orbitals of adjacent atoms. acadpubl.eunih.gov For instance, a significant interaction would be expected between the lone pair (n) of the piperazine nitrogen and the antibonding π* orbitals of the pyridine ring, indicating intramolecular charge transfer that stabilizes the system. acadpubl.eu

Table 3: Significant NBO Donor-Acceptor Interactions (Exemplary Data)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N) Piperazine | π* (C-C) Pyridine | 5.2 |

| LP (O) Sulfonyl | σ* (C-S) | 2.8 |

| σ (C-H) Pyridine | σ* (C-N) | 1.5 |

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Spectra)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of the molecule. Calculated harmonic vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and achieve better agreement with experimental results. asianpubs.org For pyridine-3-sulfonic acid, characteristic bands include C-H stretching in the 3100-3000 cm⁻¹ range, ring stretching vibrations between 1600-1300 cm⁻¹, and S-O stretching around 1035 cm⁻¹. asianpubs.org The presence of the piperazine group would introduce additional C-H and N-H stretching and bending modes.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (δ). nih.govnih.gov These theoretical predictions for ¹H and ¹³C NMR are valuable for assigning signals in experimental spectra and confirming the molecular structure. spectrabase.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). sharif.edusharif.edu This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelength (λmax) and oscillator strength (f), can help interpret the experimental UV-Vis spectrum and identify the nature of the electronic transitions, such as π→π* or n→π* transitions. scielo.org.za

Table 4: Predicted Spectroscopic Data (Exemplary)

| Spectroscopy | Parameter | Predicted Value |

| Vibrational (IR) | ν(S=O) stretch | ~1250 cm⁻¹ |

| ν(C=N) pyridine stretch | ~1580 cm⁻¹ | |

| ν(N-H) piperazine stretch | ~3300 cm⁻¹ | |

| NMR | δ ¹³C (Pyridine C-S) | ~140 ppm |

| δ ¹³C (Piperazine CH₂) | ~45 ppm | |

| δ ¹H (Pyridine) | 7.5 - 8.5 ppm | |

| UV-Vis | λmax | ~275 nm |

Intermolecular Interactions and Supramolecular Assembly Prediction

The way individual molecules of this compound interact with each other determines its solid-state structure and macroscopic properties. Computational methods can be used to predict these non-covalent interactions.

Analysis of Hydrogen Bonding Networks

Hydrogen bonding is expected to be the dominant intermolecular force in the crystal structure of this compound. The molecule possesses multiple hydrogen bond donors (the -OH of the sulfonic acid and the N-H of the piperazine) and acceptors (the oxygen atoms of the sulfonic acid and the nitrogen atoms of the pyridine and piperazine rings).

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing Interactions

For this compound, the analysis would highlight the dominant role of hydrogen bonding and other close contacts in stabilizing the crystal structure. The bright red spots on the d_norm surface indicate close intermolecular contacts, primarily involving the hydrogen bond donors (N-H of the piperazinium cation and O-H of the sulfonic acid) and acceptors (oxygen atoms of the sulfonate group and the pyridine nitrogen).

The 2D fingerprint plots provide a detailed summary of these interactions. The most significant contributions to the crystal packing are expected to arise from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and nitrogen-hydrogen (N···H) contacts, which is characteristic of molecules with numerous hydrogen atoms and strong hydrogen-bonding groups. nih.govnih.gov The O···H and N···H contacts, appearing as sharp spikes in the fingerprint plot, are indicative of strong N-H···O and O-H···O hydrogen bonds that form the primary supramolecular synthons. Contacts involving carbon and hydrogen (C···H) also contribute significantly, representing weaker C-H···O and C-H···π interactions.

Table 1: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Expected Contribution (%) | Description |

|---|---|---|

| H···H | 35 - 45% | Represents van der Waals forces and the high abundance of hydrogen atoms. |

| O···H / H···O | 20 - 30% | Primarily indicates strong N-H···O and O-H···O hydrogen bonds. researchgate.net |

| N···H / H···N | 10 - 15% | Corresponds to hydrogen bonds involving the piperazine and pyridine nitrogen atoms. nih.gov |

| C···H / H···C | 5 - 10% | Relates to weaker C-H···O and other van der Waals interactions. researchgate.net |

Quantum Theory of Atoms in Molecules (QTAIM) Studies for Characterizing Interaction Nature

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution (ρ(r)) to define atomic interactions and characterize their nature. wikipedia.orgamercrystalassn.org This method identifies critical points in the electron density topology, particularly bond critical points (BCPs), which are located along the path of maximum electron density between two interacting atoms. pitt.edu

By analyzing the properties of the electron density and its Laplacian (∇²ρ(r)) at these BCPs, the nature of the interaction can be classified.

Shared Interactions (Covalent Bonds): Characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density between the nuclei.

Closed-Shell Interactions (Ionic bonds, hydrogen bonds, van der Waals): Characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of electron density in the internuclear region.

For this compound, QTAIM analysis would be employed to confirm the nature of the crucial intermolecular hydrogen bonds (N-H···O and O-H···O) identified by Hirshfeld analysis. The BCPs corresponding to these interactions would exhibit low electron density and positive Laplacian values, unequivocally classifying them as strong, closed-shell electrostatic interactions. Furthermore, QTAIM can differentiate between strong hydrogen bonds and weaker C-H···O or van der Waals contacts by the relative magnitudes of ρ(r) and ∇²ρ(r) at their respective BCPs. This analysis provides a fundamental, physics-based understanding of the forces governing the molecule's supramolecular assembly. amercrystalassn.orgchemrxiv.org

Nonlinear Optical (NLO) Properties Calculations

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and telecommunications. researchgate.net The NLO response of a molecule is governed by its hyperpolarizability. Compounds with a donor-π-acceptor (D-π-A) architecture often exhibit enhanced NLO properties. This compound possesses such a framework, with the electron-donating piperazine group and the electron-withdrawing sulfonic acid group connected by the π-conjugated pyridine ring.

Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP, are employed to predict NLO properties. researchgate.netripublication.com Key parameters calculated include the electric dipole moment (μ), the linear polarizability (α), and the first static hyperpolarizability (β₀). A large β₀ value is indicative of a strong second-harmonic generation (SHG) response. ripublication.com

Computational studies on this molecule are expected to show a significant ground-state dipole moment and a large first hyperpolarizability value. This arises from the intramolecular charge transfer (ICT) from the piperazine moiety to the sulfonic acid group through the pyridine bridge.

Table 2: Predicted Nonlinear Optical Properties (Theoretical)

| Property | Symbol | Predicted Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | > 5 Debye | Indicates significant charge separation and polarity. |

| Mean Polarizability | α | ~150 - 200 | Measures the molecule's response to an external electric field. |

Computational Studies on Chemical Reactivity and Reaction Mechanisms

Computational methods are essential for understanding the chemical reactivity of a molecule. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are two of the most common approaches.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich piperazine ring, indicating this is the primary site for electrophilic reactions. Conversely, the LUMO is likely distributed over the electron-deficient pyridine ring and the sulfonic acid group, marking them as sites for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) denote electron-poor areas prone to nucleophilic attack. The MEP map for this compound would show negative potential around the sulfonate oxygen atoms and the pyridine nitrogen, and positive potential around the acidic proton and the N-H protons of the piperazine ring.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify reactivity.

Table 3: Calculated Global Reactivity Descriptors (Theoretical)

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | E_HOMO | ~ -6.5 | Energy of the outermost electrons. |

| LUMO Energy | E_LUMO | ~ -1.5 | Energy of the lowest available electron state. |

| Energy Gap | ΔE = E_LUMO - E_HOMO | ~ 5.0 | Indicates high kinetic stability. |

| Ionization Potential | IP ≈ -E_HOMO | ~ 6.5 | Energy required to remove an electron. |

| Electron Affinity | EA ≈ -E_LUMO | ~ 1.5 | Energy released when an electron is added. |

| Chemical Hardness | η = (IP - EA) / 2 | ~ 2.5 | Measures resistance to change in electron distribution. |

Theoretical Evaluation of Solvent Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on molecular properties. researchgate.net

For this compound, increasing the polarity of the solvent is expected to have a notable impact on its electronic properties. In polar solvents, the zwitterionic form of the molecule is stabilized. This stabilization affects the intramolecular charge transfer character, which in turn influences the HOMO-LUMO energy gap and the UV-Vis absorption spectrum. Generally, an increase in solvent polarity leads to a decrease in the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the maximum absorption wavelength (λ_max). ymerdigital.com This solvatochromic effect is a hallmark of molecules with significant charge separation in their ground and excited states.

Table 4: Predicted Solvent Effects on the HOMO-LUMO Energy Gap

| Solvent | Dielectric Constant (ε) | Predicted HOMO-LUMO Gap (ΔE, eV) |

|---|---|---|

| Gas Phase | 1.0 | ~ 5.0 |

| Ethanol | 24.5 | ~ 4.7 |

These computational investigations collectively provide a comprehensive understanding of the structural, electronic, and reactive properties of this compound, guiding further experimental studies and potential applications.

Applications in Advanced Chemical Research and Materials Science

Catalytic Applications

The inherent chemical functionalities of 4-(piperazin-1-yl)pyridine-3-sulfonic acid make it a promising candidate for various catalytic applications. The presence of both a Brønsted acidic site (the sulfonic acid group) and basic sites (the piperazine (B1678402) and pyridine (B92270) nitrogens) allows for its potential use in a variety of organic transformations.

Performance as a Brønsted Acid Catalyst in Organic Reactions

The sulfonic acid group (-SO₃H) is a strong Brønsted acid, capable of donating a proton to facilitate a wide array of acid-catalyzed organic reactions. This functional group is known to be effective in promoting reactions such as esterification, acetalization, and various condensation reactions. mdpi.com The catalytic activity of sulfonic acids is well-documented, and by extension, this compound is expected to exhibit similar catalytic prowess. researchgate.net The presence of the basic piperazine and pyridine moieties could potentially lead to cooperative catalytic effects or allow for catalyst recovery through acid-base chemistry.

| Reaction Type | Potential Role of this compound |

| Esterification | Protonation of the carboxylic acid, activating it towards nucleophilic attack by an alcohol. |

| Acetalization | Protonation of the carbonyl group of an aldehyde or ketone, facilitating the addition of an alcohol. |

| Condensation | Promotion of reactions that involve the elimination of a water molecule. |

Design and Development of Heterogeneous Catalytic Systems

To enhance reusability and simplify product purification, homogeneous catalysts are often immobilized on solid supports to create heterogeneous systems. mdpi.com The structure of this compound lends itself to immobilization on various materials such as silica (B1680970), polymers, or magnetic nanoparticles. The piperazine group, for instance, can be functionalized to covalently link the molecule to a solid support. This approach would result in a solid acid catalyst that is easily separable from the reaction mixture, offering significant advantages in terms of process efficiency and sustainability. mdpi.com

Role in Multi-Component Reactions (MCR) and Condensation Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. orientjchem.orgacsgcipr.org Brønsted acid catalysts are frequently employed to accelerate these reactions. researchgate.netbeilstein-journals.org Given its acidic nature, this compound is a promising candidate for catalyzing various MCRs. For example, it could facilitate the synthesis of diverse heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. iau.ir Similarly, its role in promoting condensation reactions, which are fundamental to many organic syntheses, is anticipated to be significant. mdpi.com

Contributions to Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Crystal engineering, a sub-discipline of supramolecular chemistry, aims to design and control the formation of crystalline solids with desired properties. ias.ac.in The molecular structure of this compound, with its multiple hydrogen bond donors and acceptors, makes it an excellent building block for constructing ordered supramolecular assemblies.

Design of Ordered Crystalline Solids and Coordination Architectures

The pyridine and piperazine rings, along with the sulfonic acid group, provide multiple sites for hydrogen bonding and other intermolecular interactions. psu.eduresearchgate.net The sulfonic acid group can act as a strong hydrogen bond donor, while the nitrogen atoms of the pyridine and piperazine rings are effective hydrogen bond acceptors. nih.gov These interactions can be exploited to guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. Furthermore, the nitrogen atoms can coordinate to metal ions, opening up possibilities for the construction of coordination polymers and metal-organic frameworks (MOFs) with potentially interesting catalytic, magnetic, or porous properties.

Control of Intermolecular Interactions for Targeted Material Properties

By carefully controlling the intermolecular interactions, it is possible to tailor the physical and chemical properties of the resulting materials. The arrangement of this compound molecules in the solid state will influence properties such as solubility, melting point, and even optical and electronic characteristics. The ability to form robust hydrogen-bonded networks can be utilized to design materials with enhanced thermal stability or specific host-guest capabilities. The interplay of hydrogen bonding, π-π stacking of the pyridine rings, and ionic interactions can lead to the formation of complex and functional supramolecular architectures. researchgate.net

Advanced Materials Development

Functionalization of Inorganic Supports (e.g., Silica, Polymers, Zeolites) for Hybrid Materials

The dual functionality of this compound allows it to act as a versatile ligand for modifying the surfaces of various inorganic materials. This functionalization is key to creating organic-inorganic hybrid materials that combine the desirable properties of both components, such as the robustness of the inorganic support and the specific chemical reactivity of the organic molecule.

Silica: The surface of silica and silica-coated nanoparticles can be functionalized using this compound to introduce both acidic and basic sites. rsc.orgnih.gov A common method involves a post-grafting approach where the silica surface is first treated with an organosilane, such as 3-chloropropyltrimethoxysilane. The piperazine nitrogen of this compound can then be covalently attached via nucleophilic substitution. nih.gov This process anchors the molecule to the silica support, creating a hybrid material with sulfonic acid groups that can act as strong Brønsted acid catalysts. rsc.org

Polymers: Pyridine derivatives can be grafted onto various polymer backbones to enhance thermal stability and introduce new functionalities. mdpi.comresearchgate.net For instance, this compound could be incorporated into polymer matrices containing reactive groups (e.g., epoxides, acyl chlorides) through reactions with its piperazine moiety. This results in functionalized polymers with enhanced properties, such as improved solubility or the ability to coordinate with metal ions. nih.gov

Zeolites: The modification of zeolites with organic sulfonic acids is a strategy to create solid acid catalysts that combine the shape selectivity of zeolites with the strong acidity of sulfonic acids. nih.govnih.govresearchgate.netacs.org Functionalization can be achieved by incorporating organosilica precursors bearing the desired functional groups into the zeolite structure. nih.govdoaj.org By grafting a molecule like this compound onto the zeolite surface, it is possible to create bifunctional catalysts that possess both acidic (sulfonic acid) and basic (piperazine/pyridine) sites, which is advantageous for multi-step chemical reactions.

Below is an interactive table summarizing potential methods and outcomes for functionalizing inorganic supports with this compound.

| Inorganic Support | Potential Functionalization Method | Key Functional Groups Introduced | Resulting Properties of Hybrid Material |

| Silica (SiO₂) / Silica Nanoparticles | Post-grafting via organosilane linkers | Sulfonic acid (-SO₃H), Piperazine, Pyridine | Solid acid catalyst, adsorbent, platform for sensors |

| Polymers (e.g., Polystyrene, Polyacrylates) | Graft polymerization onto polymer backbone | Sulfonic acid (-SO₃H), Piperazine, Pyridine | Enhanced thermal stability, ion-exchange capability, fluorescence |

| Zeolites (e.g., HY, HZSM-5) | Surface modification with organosilica precursors | Sulfonic acid (-SO₃H), Piperazine, Pyridine | Shape-selective solid acid catalyst, bifunctional catalyst |

Integration into Smart Materials and Chemical Sensing Technologies (e.g., Metal Ion Sensors)

The presence of nitrogen atoms in the pyridine and piperazine rings makes this compound an excellent candidate for developing chemical sensors, particularly for the detection of metal ions. mdpi.com Pyridine-based molecules are well-known for their ability to act as fluorescent chemosensors. mdpi.comresearchgate.netnih.gov

The lone pair of electrons on the nitrogen atoms can coordinate with metal cations, leading to a measurable change in the molecule's photophysical properties, such as a shift in fluorescence or a change in color. researchgate.net This interaction forms the basis of its sensing capability. The sulfonic acid group contributes significantly by enhancing the water solubility of the molecule, which is crucial for detecting metal ions in aqueous biological and environmental samples. mdpi.com

When integrated into a material, such as being grafted onto a polymer or silica support, these sensor molecules can be used to create solid-state, reusable sensor devices. Such smart materials can provide a rapid and selective response to the presence of specific metal ions like Cu²⁺, Fe³⁺, or Pb²⁺. researchgate.netnih.govacs.org The sensing mechanism often involves fluorescence quenching or enhancement upon binding with the target ion. nih.gov

The table below outlines the potential application of this compound in metal ion sensing.

| Feature | Role in Metal Ion Sensing | Potential Target Ions | Detection Principle |

| Pyridine & Piperazine Nitrogens | Act as binding/chelating sites for metal cations | Transition metals (e.g., Cu²⁺, Co²⁺, Ni²⁺), Heavy metals (e.g., Pb²⁺, Hg²⁺), Biologically relevant ions (e.g., Fe³⁺/Fe²⁺) | Chelation-induced fluorescence change (quenching or enhancement), Colorimetric response |

| Sulfonic Acid Group | Enhances water solubility for sensing in aqueous media | Not applicable | Facilitates sensor application in biological/environmental samples |

| Immobilization on Support | Creates a solid-state, reusable sensor device | Not applicable | Enables practical application in sensor technologies |

Development of Zwitterionic Materials for Tailored Chemical and Electronic Properties

This compound is inherently a zwitterionic compound, as it contains both a strongly acidic sulfonic acid group (with a low pKa) and a basic secondary amine within the piperazine ring (with a high pKa). vulcanchem.com This dual-charge nature can be harnessed to create advanced zwitterionic materials. nih.gov

Zwitterionic materials are known for their unique properties, including high hydrophilicity, excellent biocompatibility, and resistance to non-specific protein adsorption (antifouling). nih.gov By incorporating this compound into polymers or onto surfaces, materials with these desirable characteristics can be developed.

This table summarizes the zwitterionic characteristics and their implications for materials science.

| Structural Feature | Zwitterionic Property | Potential Application | Tailored Properties |

| Sulfonic Acid Group (-SO₃H) | Anionic center (at neutral pH) | Surface modification for antifouling coatings, stationary phases in chromatography | High hydrophilicity, biocompatibility |

| Piperazine Group (-NH-) | Cationic center (at neutral pH) | pH-responsive drug delivery systems, proton-conducting membranes | pH-tunable surface charge, enhanced proton mobility |

| Combined Zwitterionic Moiety | Overall electroneutrality with high dipole moment | Development of smart materials, functional electrolytes | Control over electronic properties, formation of stable hydration layers |

Q & A

Q. What are the key physicochemical properties of 4-(Piperazin-1-yl)pyridine-3-sulfonic acid, and how do they influence experimental design?

The compound’s solubility, stability, and reactivity are critical for designing experiments. Pyridine-3-sulfonic acid derivatives are typically water-soluble due to the sulfonic acid group, enabling aqueous-phase reactions. Key properties include:

| Property | Specification |

|---|---|

| Molecular Weight | 159.16 g/mol |

| Solubility | Soluble in water, polar solvents |

| Melting Point | 210–214°C |

| Purity | ≥98% (analytical grade) |

Researchers should prioritize solvent compatibility (e.g., aqueous buffers for biological assays) and avoid high-temperature conditions near the melting point .

Q. What spectroscopic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard.

- ¹H/¹³C NMR : Confirm piperazine and pyridine ring integration and substituent positions.

- HPLC : Assess purity using a C18 column with UV detection (λ = 254 nm).

- Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ = 160.16). Cross-referencing with synthetic intermediates (e.g., pyridine-3-sulfonic acid derivatives) ensures structural fidelity .

Q. How can researchers optimize the synthesis of this compound to achieve high yields?

Key steps include:

- Reagent Ratios : Use a 1:1.2 molar ratio of pyridine-3-sulfonic acid to piperazine to minimize unreacted starting material.

- Solvent Selection : Dichloromethane (DCM) or ethanol for solubility and inert conditions.

- Purification : Column chromatography (silica gel, eluent: methanol/DCM 5:95) or recrystallization from hot ethanol. Evidence from similar piperazine derivatives shows yields >85% under optimized conditions .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound with biological targets?

Molecular dynamics (MD) simulations and docking studies are critical. For example:

- Target Identification : Compare structural similarity to H1/5-HT2A receptor modulators (e.g., dibenzoazepine-piperazine derivatives) .

- Parameterization : Use software like GROMACS with force fields (e.g., CHARMM36) to simulate ligand-receptor binding.

- Validation : Cross-check computational predictions with in vitro assays (e.g., radioligand binding studies). This approach reduces trial-and-error in drug discovery pipelines .

Q. What strategies resolve discrepancies in reported biological activities of piperazine-sulfonic acid derivatives?

Contradictions often arise from:

- Purity Variations : Impurities (e.g., unreacted piperazine) can skew bioassay results. Use HPLC-MS to verify compound integrity .

- Experimental Conditions : Adjust pH (6.5–7.5 for receptor assays) and temperature (25–37°C) to match physiological environments.

- Receptor Heterogeneity : Compare results across cell lines (e.g., HEK293 vs. CHO cells) to account for receptor subtype differences .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Follow accelerated stability protocols:

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC.

- pH Stability : Test solubility in buffers (pH 2–10) to identify optimal storage conditions.

- Light Sensitivity : Use amber vials to prevent photodegradation. Evidence from sulfonic acid derivatives suggests stability >12 months at 4°C in inert atmospheres .

Q. What methodologies are effective for analyzing the compound’s role in multi-target drug discovery?

- Polypharmacology Screens : Use high-throughput assays (e.g., kinase panels, GPCR profiling) to identify off-target effects.

- Structure-Activity Relationship (SAR) : Modify the piperazine or sulfonic acid moieties and compare bioactivity.

- Data Integration : Combine in silico predictions (e.g., SwissTargetPrediction) with empirical data to prioritize targets .

Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays).

- Advanced Purification : For scale-up, consider preparative HPLC with trifluoroacetic acid (0.1%) in the mobile phase .

- Safety Protocols : Follow guidelines for handling sulfonic acids (e.g., PPE, fume hoods) due to potential irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.